MFCD02365077

Description

MFCD02365077 is a chemical compound with a molecular framework that suggests applications in organic synthesis and pharmaceutical intermediates. These analogs share functional groups (e.g., cyclic ketones, aromatic bromides) that influence reactivity, solubility, and industrial utility .

Properties

IUPAC Name |

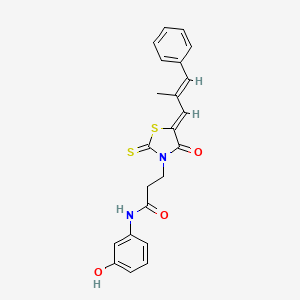

N-(3-hydroxyphenyl)-3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S2/c1-15(12-16-6-3-2-4-7-16)13-19-21(27)24(22(28)29-19)11-10-20(26)23-17-8-5-9-18(25)14-17/h2-9,12-14,25H,10-11H2,1H3,(H,23,26)/b15-12+,19-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEXHUJKWMDCTD-JGEPBQDUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation methods for MFCD02365077 involve synthetic routes and specific reaction conditions. One common method includes reactive crystallization, which is a low-temperature route that uses inexpensive materials and has a short preparation time . This method is promising for industrial applications due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

MFCD02365077 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include zinc amalgam and concentrated hydrochloric acid for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MFCD02365077 has a wide range of scientific research applications. It is used in chemistry for various synthetic processes and in biology for studying molecular interactions. In medicine, it may be used for developing new therapeutic agents. Industrially, it is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of MFCD02365077 involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist in certain biochemical pathways, affecting the activity of enzymes or receptors . The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Molecular Weight : The brominated aromatic compound (CAS 1761-61-1) has a higher molecular weight (201.02 vs. 128.17), reducing its volatility and enhancing thermal stability .

- Solubility : Both this compound and CAS 137052-08-5 exhibit poor aqueous solubility (Log S < -2), typical of hydrophobic cyclic ketones. In contrast, the nitrobenzimidazole derivative (CAS 1761-61-1) shows even lower solubility due to aromatic stacking interactions .

- Reactivity : The cyclic ketone in this compound and CAS 137052-08-5 facilitates nucleophilic additions, while the nitro group in CAS 1761-61-1 enhances electrophilic substitution reactivity .

Industrial and Pharmaceutical Use

- This compound Analogs: Cyclic ketones like CAS 137052-08-5 are intermediates in fragrances and agrochemicals due to their stability and low toxicity.

- Brominated Aromatic Compounds : CAS 1761-61-1’s bromine and nitro groups make it a precursor in optoelectronics and corrosion inhibitors. However, its low solubility necessitates formulation with co-solvents .

Critical Discussion of Research Findings

Limitations in Current Data

- For example, substitution patterns (e.g., methyl vs. nitro groups) drastically alter melting points and photostability .

- Experimental validation, as outlined in ’s supplementary tables, is required to confirm reactivity under varying temperatures and pH conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.